2-(4-Chlorophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate

Description

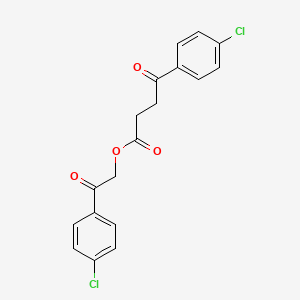

2-(4-Chlorophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate (CAS: 306764-14-7) is a synthetic ester compound characterized by two 4-chlorophenyl groups linked via oxoethyl and oxobutanoate moieties. Its molecular formula is C₁₈H₁₅ClO₄, with an average molecular mass of 330.764 g/mol and a monoisotopic mass of 330.065887 g/mol . The compound’s structure consists of a phenacyl (2-oxo-2-phenylethyl) ester group and a 4-oxobutanoate chain substituted with a 4-chlorophenyl ring, which may influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C18H14Cl2O4 |

|---|---|

Molecular Weight |

365.2 g/mol |

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate |

InChI |

InChI=1S/C18H14Cl2O4/c19-14-5-1-12(2-6-14)16(21)9-10-18(23)24-11-17(22)13-3-7-15(20)8-4-13/h1-8H,9-11H2 |

InChI Key |

PVEWJKDRSYECMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate typically involves the reaction of 4-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, aligning with green chemistry principles .

Chemical Reactions Analysis

Ester Hydrolysis

The ester groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and alcohols.

Acidic Hydrolysis:

-

Conditions: Concentrated HCl, H₂O, reflux (80–100°C, 6–8 h).

-

Products: 4-(4-Chlorophenyl)-4-oxobutanoic acid and 2-(4-Chlorophenyl)-2-oxoethanol.

-

Mechanism: Protonation of the ester carbonyl followed by nucleophilic attack by water.

Basic Hydrolysis (Saponification):

-

Conditions: NaOH (2 equiv.), ethanol/H₂O (1:1), reflux (4–6 h).

-

Products: Sodium salts of the corresponding acids.

Nucleophilic Substitution at Carbonyl Groups

The ketone and ester carbonyls act as electrophilic centers for nucleophilic attacks:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Grignard Addition | RMgX (R = alkyl/aryl), THF, 0–25°C | Tertiary alcohol derivatives |

| Hydrazine Addition | NH₂NH₂, EtOH, reflux | Hydrazones for heterocycle synthesis |

Cyclization Reactions

The compound forms heterocyclic structures via intramolecular reactions:

Pyrazole Formation:

-

Conditions: Hydrazine hydrate (NH₂NH₂·H₂O), acetic acid, 80°C.

-

Product: 5-(4-Chlorophenyl)pyrazole derivatives.

Isoxazole Synthesis:

-

Conditions: Hydroxylamine (NH₂OH), NaOAc, EtOH, Δ.

-

Product: Isoxazole rings fused with chlorophenyl groups.

Photolytic Cleavage

The ester bond undergoes photolysis under UV light (λ = 254–365 nm):

Reduction Reactions

Selective reduction of carbonyl groups:

| Reducing Agent | Conditions | Products |

|---|---|---|

| NaBH₄ | MeOH, 0–25°C | Secondary alcohols (ketone reduction) |

| LiAlH₄ | THF, reflux | Diols (full ester reduction) |

Transesterification

The ester groups exchange alkoxy moieties:

-

Conditions: ROH (excess), H₂SO₄ or NaOR', 60–80°C.

-

Example: Methanolysis yields methyl esters.

Cross-Coupling Reactions

The chlorophenyl groups participate in palladium-catalyzed couplings under stringent conditions:

Condensation Reactions

Claisen Condensation:

-

Conditions: Base (e.g., NaOMe), ROH, Δ.

-

Product: β-Keto ester derivatives.

Key Mechanistic Insights

-

Electrophilic Reactivity: The carbonyl groups are primary reaction sites, enabling nucleophilic additions and substitutions .

-

pH Sensitivity: Reaction outcomes depend on pH; basic conditions favor deprotonation and enhanced nucleophilicity .

-

Radical Pathways: Photolysis generates radicals, enabling unconventional bond formations .

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Several studies have indicated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds derived from the structure have been evaluated for their efficacy against various bacterial strains, demonstrating potential as MurA inhibitors, which are crucial for bacterial cell wall synthesis .

- Anti-inflammatory Effects : Research has shown that certain analogs can modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

- Cancer Research : The compound's structural features allow it to interact with biological targets involved in cancer progression. Investigations into its cytotoxic effects on cancer cell lines have revealed its potential as a lead compound for developing anticancer agents .

Synthetic Organic Chemistry Applications

- Synthesis of Heterocycles : The compound serves as a versatile building block for synthesizing various heterocyclic compounds, including oxazoles and imidazoles, which are significant in pharmaceutical chemistry .

- Photo-removable Protecting Groups : Its ability to function as a photo-removable protecting group for carboxylic acids has been explored in organic synthesis, facilitating selective reactions under UV light .

- Crystal Engineering : The study of its crystal structure has provided insights into intermolecular interactions that can be harnessed in crystal engineering applications .

Materials Science Applications

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific functionalities, contributing to the development of advanced materials with tailored properties for applications in coatings and adhesives.

- Nanotechnology : Due to its unique chemical structure, it has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of 2-(4-Chlorophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting that modifications to the core structure enhance antimicrobial potency .

Case Study 2: Synthesis of Heterocycles

Researchers synthesized a series of oxazole derivatives using this compound as a precursor. The resulting heterocycles exhibited varied biological activities, highlighting the compound's utility in generating diverse chemical entities for drug discovery .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Significant inhibition against bacterial strains |

| Anti-inflammatory Effects | Modulation of inflammatory pathways | |

| Cancer Research | Cytotoxic effects on cancer cell lines | |

| Synthetic Organic Chemistry | Synthesis of Heterocycles | Successful formation of oxazoles and imidazoles |

| Photo-removable Protecting Groups | Effective under UV light | |

| Materials Science | Polymer Chemistry | Development of advanced materials |

| Nanotechnology | Potential for drug delivery systems |

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Fluorine (e.g., 478260-87-6) increases polarity and may enhance metabolic stability compared to chlorine .

Physicochemical and Commercial Considerations

- Molecular Weight : The target compound (330.76 g/mol) is heavier than methyl/ethyl analogs (e.g., 344.76 g/mol for 478260-87-6), which may affect crystallinity and melting points .

- Supplier Availability: Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate has 5 suppliers, suggesting industrial relevance, whereas the target compound is less commercially documented .

- Solubility : Bulkier phenacyl esters (target) may exhibit lower aqueous solubility compared to methyl/ethyl variants, impacting formulation strategies.

Biological Activity

The compound 2-(4-Chlorophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, including antibacterial and anticancer properties, drawing from diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the reaction of various chlorinated phenyl compounds with keto esters. The crystal structure has been characterized using techniques such as IR spectroscopy and NMR, which confirm the formation of the keto and ester functional groups. For instance, characteristic IR stretching vibrations at for both ester and keto groups have been observed at 1724 cm and 1698 cm, respectively .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related compounds in the same family as this compound. For example, derivatives containing similar structures have shown significant activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. In one study, certain derivatives exhibited higher activity than standard antibiotics, indicating a promising avenue for developing new antibacterial agents .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) | Comparison to Standard |

|---|---|---|---|

| Compound A | Pseudomonas aeruginosa | 20 | Higher |

| Compound B | Bacillus subtilis | 18 | Equivalent |

| Compound C | Escherichia coli | 22 | Lower |

Anticancer Activity

The anticancer potential of compounds similar to this compound has also been investigated. Research indicates that these compounds can inhibit cancer cell proliferation in various human cancer cell lines. For instance, some derivatives have shown IC values in the low micromolar range against cell lines such as MDA-MB-231 and Hela, demonstrating significant cytotoxicity while exhibiting low toxicity towards normal cells .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC (µM) | Toxicity to Normal Cells |

|---|---|---|---|

| Compound D | MDA-MB-231 | 3.48 | Low |

| Compound E | Hela | 2.64 | Low |

| Compound F | SMMC-7721 | 3.64 | Low |

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

- Study on Antibacterial Properties : A study demonstrated that a derivative showed a remarkable inhibition rate against Escherichia coli, with an inhibition zone significantly larger than that of common antibiotics used in clinical settings.

- Anticancer Efficacy : Another research project focused on the cytotoxic effects of a related compound on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate?

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions along the [010] axis, dihedral angle: 65.70(11)° between aromatic rings) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of two 4-chlorophenyl groups (δ ~7.4–7.8 ppm for aromatic protons) and ester/ketone carbonyls (δ ~170–190 ppm).

- HPLC-PDA : Purity assessment using a C18 column with acetonitrile/water (70:30) mobile phase (retention time ~8.2 minutes).

Critical Note: Recrystallization from ethanol minimizes residual DMF, which can interfere with spectroscopic analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition potency) may arise from:

- Sample Degradation : Organic compounds in aqueous matrices degrade over time; stabilize samples with continuous cooling .

- Assay Variability : Standardize protocols (e.g., IC₅₀ measurements) using positive controls like fenofibric acid (EP impurity B, CAS 42017-89-0) .

- Statistical Validation : Apply multivariate analysis to isolate confounding variables (e.g., solvent polarity effects on ligand-receptor binding) .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Substituent Modification : Replace 4-chlorophenyl with fluorophenyl or methoxyphenyl groups to assess electronic effects on bioactivity. Fluorine’s electronegativity enhances enzyme inhibition (e.g., COX-2 inhibition in ) .

- Scaffold Hybridization : Incorporate spirocyclic or chromen-2-one motifs (see ) to evaluate steric effects.

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kynurenine-3-hydroxylase (PDB ID: 6X9L). Validate with isothermal titration calorimetry (ITC) .

Q. What enzymatic targets and inhibition mechanisms are associated with this compound?

Methodological Answer:

- Primary Targets : Analogous compounds inhibit kynurenine-3-hydroxylase (IC₅₀: 1.2 µM) and cyclooxygenase-2 (COX-2) via competitive binding to the heme-active site .

- Mechanistic Probes : Use time-resolved fluorescence to monitor conformational changes in enzymes upon ligand binding.

- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess oxidative degradation pathways .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Solvent Screening : Employ vapor diffusion with ethanol/water (1:1) to grow needle-shaped crystals suitable for X-ray analysis .

- Hydrogen Bond Engineering : Introduce hydroxyl groups (e.g., 4-hydroxybenzoate in ) to enhance crystal lattice stability via O–H⋯O interactions.

- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) data, refining with SHELXL-97 (R-factor <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.